
7Cpn3dpx52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dosimertinib (mesylate) is a highly potent, selective, and orally efficacious third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific mutations in the epidermal growth factor receptor gene. This compound is known for its ability to target and inhibit both activating mutations and the T790M resistance mutation in the epidermal growth factor receptor, making it a valuable therapeutic agent in oncology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dosimertinib (mesylate) involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to the mesylate salt form to improve its solubility and bioavailability .
Industrial Production Methods
Industrial production of dosimertinib (mesylate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the chemical identity and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dosimertinib (mesylate) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced metabolites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include hydroxylated and demethylated metabolites, which are often analyzed to understand the pharmacokinetics and pharmacodynamics of the compound .
Applications De Recherche Scientifique
Dosimertinib (mesylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of epidermal growth factor receptor inhibitors.
Biology: It is employed in cellular and molecular biology research to investigate the signaling pathways involved in cancer progression and resistance mechanisms.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating non-small cell lung cancer and other malignancies.
Mécanisme D'action
Dosimertinib (mesylate) exerts its effects by irreversibly binding to the mutant forms of the epidermal growth factor receptor, including T790M, L858R, and exon 19 deletion. This binding inhibits the kinase activity of the receptor, preventing downstream signaling pathways that promote cell proliferation and survival. By selectively targeting these mutations, dosimertinib (mesylate) effectively inhibits tumor growth and progression while sparing wild-type epidermal growth factor receptor, thereby reducing off-target effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Osimertinib: Another third-generation epidermal growth factor receptor inhibitor with similar selectivity and potency.
Gefitinib: A first-generation epidermal growth factor receptor inhibitor with less selectivity for the T790M mutation.
Uniqueness
Dosimertinib (mesylate) is unique in its ability to provide robust antitumor efficacy with a favorable pharmacokinetic profile and lower toxicity compared to other epidermal growth factor receptor inhibitors. Its deuterated structure enhances its metabolic stability, making it a promising candidate for further clinical development .
Propriétés
Numéro CAS |
2403760-72-3 |
|---|---|
Formule moléculaire |
C29H37N7O5S |
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)/i1D2,5D3; |
Clé InChI |
FUKSNUHSJBTCFJ-FYWAFROVSA-N |
SMILES isomérique |
[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H].CS(=O)(=O)O |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


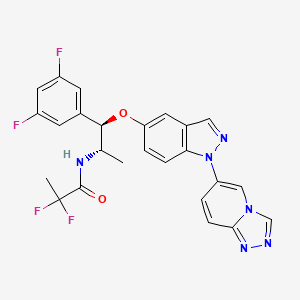
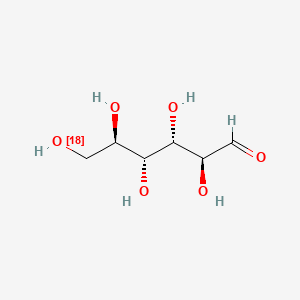
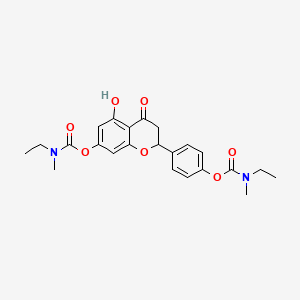
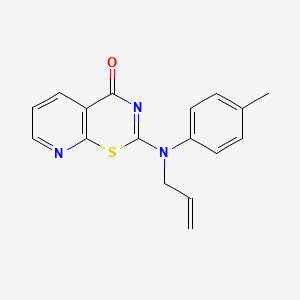

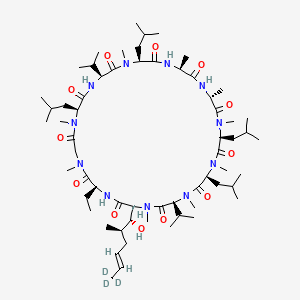

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
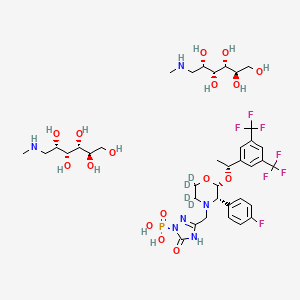
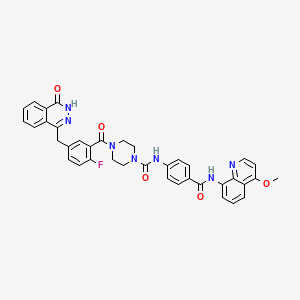
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)


![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)
